

Application Notes: (2s,3s)-1,4-Dibromobutane-2,3-diol in Asymmetric Synthesis

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of (2s,3s)-1,4-Dibromobutane-2,3-diol as a chiral building block in asymmetric synthesis. The primary application highlighted is its use as a precursor for the synthesis of the highly effective C₂-symmetric diphosphine ligand, (S,S)-Chiraphos. This ligand, in complex with transition metals such as rhodium, palladium, and copper, is a powerful catalyst for a variety of enantioselective transformations, including asymmetric hydrogenation, allylic alkylation, and conjugate addition reactions.

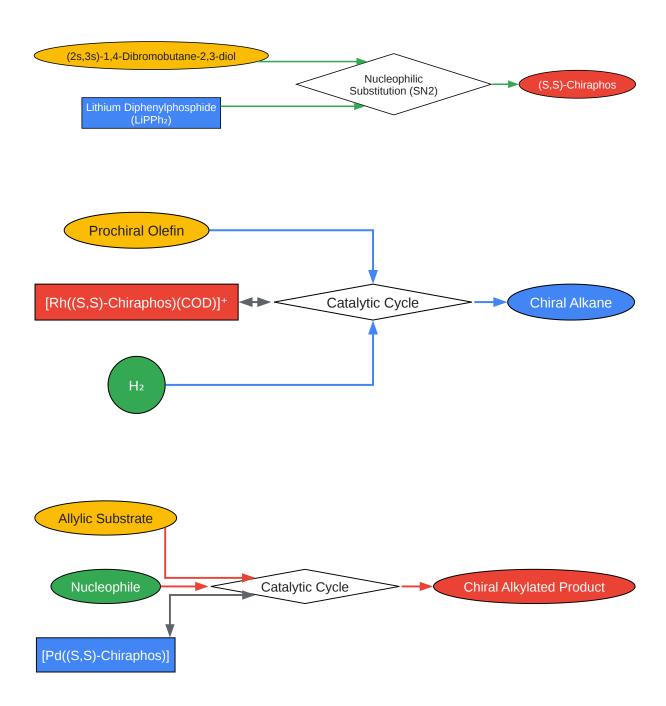
Synthesis of (S,S)-Chiraphos from (2s,3s)-1,4-Dibromobutane-2,3-diol

(2s,3s)-1,4-Dibromobutane-2,3-diol serves as a key chiral precursor for the synthesis of (S,S)-Chiraphos. The synthetic strategy involves a nucleophilic substitution reaction where the bromide leaving groups are displaced by diphenylphosphide anions. This method allows for the reliable transfer of the stereochemistry from the starting diol to the final diphosphine ligand.

A plausible and efficient synthetic route starts from the more readily available (S,S)-2,3-butanediol, which is first converted to its ditosylate or dimesylate, followed by displacement with lithium diphenylphosphide[1]. (2s,3s)-1,4-Dibromobutane-2,3-diol can be considered a direct



precursor where the hydroxyl groups have been replaced by bromine, making it an ideal substrate for reaction with phosphide nucleophiles.



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References

- 1. Chiraphos Wikipedia [en.wikipedia.org]
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